molecular formula C11H18BN3O2 B1420554 N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 904326-88-1

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No. B1420554
M. Wt: 235.09 g/mol
InChI Key: QDOXNCAIXITTKA-UHFFFAOYSA-N
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Description

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, also known as NMT, is a synthetic molecule that has been used in scientific research for a variety of purposes. NMT is a boron-containing derivative of the naturally occurring amino acid pyrimidine and has been used in a variety of fields, including chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine and its derivatives have been extensively studied for their synthesis and structural properties. Huang et al. (2021) demonstrated the synthesis and crystal structure analysis of similar compounds, highlighting the application of FTIR, NMR, and X-ray diffraction in confirming their structures. These methodologies are essential in understanding the molecular structure and physicochemical properties, which are critical for further application development (Huang et al., 2021).

Medicinal Chemistry and Bioactivity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their bioactivity. The synthesis and characterization of pyrazole derivatives, including the structural analysis through crystallography and their potential antitumor, antifungal, and antibacterial activities, have been reported by Titi et al. (2020). Such research contributes significantly to the discovery of new pharmacophores and the development of potential therapeutic agents (Titi et al., 2020).

Spectroscopic and Vibrational Studies

Investigations into the vibrational properties of related compounds have been conducted, as illustrated by Wu et al. (2021). Their research focuses on the spectroscopic characterization and vibrational properties, providing insights into the electronic structure and potential applications in various fields such as materials science (Wu et al., 2021).

Microwave-Assisted Synthesis

The convenience of microwave-assisted synthesis for creating derivatives of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has been explored. Rheault et al. (2009) demonstrated the accessibility of N-substituted benzimidazoles through this method, indicating its potential for efficient and rapid synthesis in chemical research (Rheault et al., 2009).

Insecticidal and Antibacterial Applications

Deohate and Palaspagar (2020) conducted research on the synthesis of pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This study highlights the importance of such compounds in developing new agents for pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(13-5)15-7-8/h6-7H,1-5H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOXNCAIXITTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675234
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS RN

904326-88-1
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylaminopyrimidine-5-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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